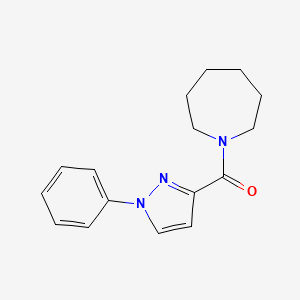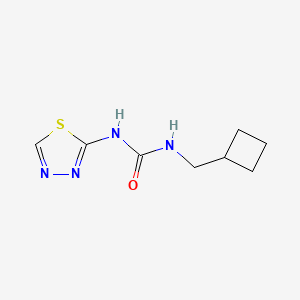![molecular formula C15H20N4O B7511332 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and stable compound that is soluble in many organic solvents. DMPU is a urea derivative that has a pyrazolylmethyl group attached to the nitrogen atom. Due to its unique chemical structure, DMPU has many applications in scientific research.
作用机制
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a polar aprotic solvent that can solvate a wide range of polar and nonpolar molecules. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions that involve polar intermediates. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can also act as a ligand in catalytic reactions, coordinating with metal ions to facilitate the reaction.
Biochemical and Physiological Effects:
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe to handle. It is not known to have any significant effects on human health or the environment.
实验室实验的优点和局限性
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has many advantages as a reagent in lab experiments. It is a stable and easy-to-handle compound that is readily available. It is also a highly polar solvent that can solvate a wide range of molecules. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is compatible with many organic solvents and can be used in a variety of reactions. However, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has some limitations. It is not a good solvent for some reactions that require a nonpolar environment. It can also be expensive compared to other solvents.
未来方向
There are many potential future directions for the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in scientific research. One area of interest is the development of new catalytic reactions that use 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea as a ligand. Another area of interest is the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea may have applications in the field of materials science, such as in the synthesis of new polymers and other materials.
合成方法
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized by the reaction of 2,5-dimethylphenyl isocyanate with 1-methyl-4-pyrazolylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a versatile reagent that is used in many areas of scientific research. It is commonly used as a polar aprotic solvent in organic synthesis. It is also used as a catalyst in various reactions such as the Suzuki coupling reaction and the Heck reaction. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to be an effective reagent in the synthesis of peptides and other complex organic molecules.
属性
IUPAC Name |
3-(2,5-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-5-6-12(2)14(7-11)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSSNWBCQXHPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)


![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)


![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)